N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazone linkage, a hydroxyl group, and a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is carried out in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form a chalcone intermediate, which is then further reacted with hydrazine derivatives to form the final hydrazide compound.
Chemical Reactions Analysis
N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases like diabetes and cancer.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes like COX-1 and COX-2, which are involved in the inflammatory response . Additionally, it can interact with the TRPA1 channel, which plays a role in pain perception and inflammation .
Comparison with Similar Compounds
N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE can be compared with other similar compounds such as:
Chalcones: These compounds also contain a similar structure and exhibit anti-inflammatory and antioxidant properties.
Hydrazones: These compounds share the hydrazone linkage and are studied for their potential biological activities.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-7-14-8-6-9-15(19(14)24)12-21-22-18(23)13-20-16-10-4-5-11-17(16)25-2/h3-6,8-12,20,24H,1,7,13H2,2H3,(H,22,23)/b21-12+ |
InChI Key |
FCTBQQCTKGINNH-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC(=C2O)CC=C |
Origin of Product |
United States |
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